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Compound of Interest

Compound Name:

5-[2-

(Benzyloxy)phenyl]imidazolidine-

2,4-dione

CAS No.: 1803566-67-7

Cat. No.: B1448445

Get Quote

Executive Summary This technical guide analyzes the solid-state architecture of 5-substituted

imidazolidine-2,4-diones (hydantoins), specifically contrasting 5-monosubstituted variants

against 5,5-disubstituted analogues (e.g., Phenytoin). For researchers in drug delivery and

materials science, understanding these packing motifs is critical: the substitution pattern at C5

dictates the transition between linear hydrogen-bonded tapes and centrosymmetric dimers,

directly influencing thermodynamic stability, melting point, and aqueous solubility.

Part 1: The Structural Landscape
The hydantoin scaffold contains two hydrogen bond donors (N1-H, N3-H) and two acceptors

(C2=O, C4=O). This multiplicity allows for robust supramolecular synthons.

The Core Comparison
The fundamental structural divergence lies in how the C5 substituents disrupt the "flat" packing

potential of the heterocyclic ring.
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Feature
5-Monosubstituted (e.g., 5-
Isopropylhydantoin)

5,5-Disubstituted (e.g.,
Phenytoin)

Chirality
Inherently Chiral (C5 is

stereogenic).

Achiral (if R1=R2) or Chiral (if

R1≠R2).

Dominant Motif

Supramolecular Tapes: Tend to

form continuous chains via N1-

H···O4 interactions.

Centrosymmetric Dimers:

Steric bulk favors discrete

dimers via N3-H···O2.

Packing Efficiency

Lower symmetry (often

) allows tighter packing of alkyl

chains.

Bulky aromatics force

"herringbone" or layered

structures to accommodate

steric clash.

Solubility Profile

Generally higher aqueous

solubility due to accessible

polar channels.

Lower solubility (high lattice

energy from π-π stacking and

rigid dimerization).

Part 2: Comparative Data Analysis
The following data contrasts a representative monosubstituted aliphatic hydantoin against the

aromatic disubstituted standard (Phenytoin).

Table 1: Crystallographic Parameters Comparison
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Parameter 5-Isopropylhydantoin (Mono) 5,5-Diphenylhydantoin (Di)

Crystal System Orthorhombic Orthorhombic (Polymorph A)

Space Group (Chiral) (Centrosymmetric)

Lattice

(Å)
6.27 6.23

Lattice

(Å)
9.24 13.58

Lattice

(Å)
14.83 15.52

Z (Molecules/Cell) 4 4

Primary H-Bond N1–H[1]···O4 (Chain) N3–H···O2 (Dimer)

H-Bond Distance ~2.85 Å (N···O) ~2.88 Å (N···O)

Ref. Code (CSD) IPHYDT PHNYTO10

Analytic Insight: Note the similarity in the

-axis (~6.2 Å). This roughly corresponds to the width of the hydantoin ribbon, a

conserved feature across the class regardless of substitution. However, the

and

axes expand significantly in Phenytoin to accommodate the phenyl rings.

Part 3: Mechanistic Visualization
The Supramolecular Synthon
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The stability of these crystals is governed by Etter’s Rules for hydrogen bonding. The most

robust motif is the formation of an eight-membered ring between two hydantoin molecules.

Molecule A Molecule B

N3-H (Donor) C2=O (Acceptor)H-Bond (2.88 Å)

C2=O (Acceptor) N3-H (Donor)H-Bond (2.88 Å)

R2,2(8) Graph Set Motif
(Centrosymmetric Dimer)

Click to download full resolution via product page

Caption: The

motif is the "molecular handshake" of hydantoins. N3-H donors cross-link with C2-carbonyls of
the opposing molecule, forming a stable dimer.

Part 4: Experimental Protocols (Self-Validating)
To replicate these structures, precise control over supersaturation is required to avoid

polymorphism.

Synthesis & Crystallization Workflow
This protocol uses the Bucherer-Bergs reaction, followed by a solubility-driven crystallization

logic.
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Start: Ketone/Aldehyde Substrate

Bucherer-Bergs Reaction
(KCN, (NH4)2CO3, 60°C)

Crude Hydantoin Precipitate

Solubility Check
(in EtOH at 25°C)

High Solubility
(Mono-substituted)

> 20 mg/mL

Low Solubility
(Di-substituted/Aromatic)

< 5 mg/mL

Method A: Slow Evaporation
Solvent: EtOH/Water (50:50)

Method B: Hot Saturation & Slow Cooling
Solvent: Hot EtOH -> 4°C

Single Crystal XRD
(Mo Kα Radiation)

Click to download full resolution via product page
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Caption: Decision matrix for crystallizing hydantoins. Steric bulk (disubstitution) usually

necessitates thermal gradients (Method B) rather than simple evaporation.

Step-by-Step Methodology
1. Synthesis (Bucherer-Bergs):

Reagents: Combine 10 mmol ketone, 20 mmol KCN, and 40 mmol

in 50 mL 50% EtOH/Water.

Condition: Reflux at 60°C for 4 hours.

Validation: The solution should turn clear then precipitate the hydantoin upon cooling. Acidify

to pH 2 with HCl to ensure protonation of the N3 position (pKa ~9.1).

2. Crystal Growth (Method B - Recommended for Disubstituted):

Saturation: Dissolve 100 mg of crude product in boiling Ethanol (absolute). Add solvent

dropwise until clear.

Nucleation Control: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-

warmed vial (removes dust nuclei).

Growth: Place the vial in a Dewar flask filled with hot water to allow cooling to room

temperature over 24 hours (slow cooling rate = high quality crystals).

Harvest: Crystals should appear as colorless prisms.

3. XRD Data Collection:

Mounting: Mount crystal on a glass fiber using epoxy.

Collection: Collect at 296 K (room temp) to assess pharmaceutical stability, or 100 K for

precise H-atom location.

Refinement: Pay special attention to the N-H hydrogen atoms. In difference Fourier maps,

these should be visible. If not, constrain using a riding model, but note that freely refining N-

H coordinates confirms the H-bond strength.
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Part 5: Impact on Pharmaceutical Performance
The structural differences dictate the "developability" of the drug candidate.

Dissolution Rate:

Monosubstituted: The "Tape" motif (N1-H···O4) is energetically easier to unzip by water

molecules than the centrosymmetric dimer. Expect faster intrinsic dissolution.

Disubstituted: The

dimer is highly stable (high lattice energy). Solubilization requires breaking two
simultaneous strong H-bonds per dimer. This correlates with the low solubility of Phenytoin
(~30 µg/mL).

Melting Point Correlation:

High melting points in this class (>200°C) are a direct proxy for the density of the hydrogen

bond network. A drop in MP usually indicates a disruption of the

motif by steric clash or solvent inclusion (solvates).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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